molecular formula C7H11N3 B3083352 5-(Propan-2-yl)pyrazin-2-amine CAS No. 114176-64-6

5-(Propan-2-yl)pyrazin-2-amine

Cat. No.: B3083352
CAS No.: 114176-64-6
M. Wt: 137.18 g/mol
InChI Key: AZRMJEMKFCDJFU-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H11N3 and a molecular weight of 137.19 g/mol . This compound is characterized by a pyrazine ring substituted with an isopropyl group at the 5-position and an amino group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(Propan-2-yl)pyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with isopropylamine under appropriate reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-(Propan-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-(Propan-2-yl)pyrazin-2-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(Propan-2-yl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:

Properties

IUPAC Name

5-propan-2-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMJEMKFCDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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